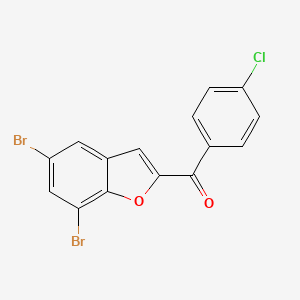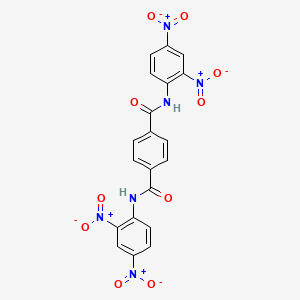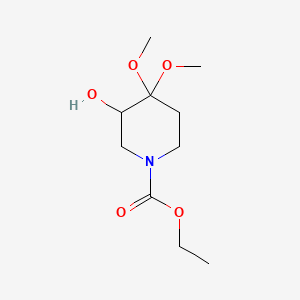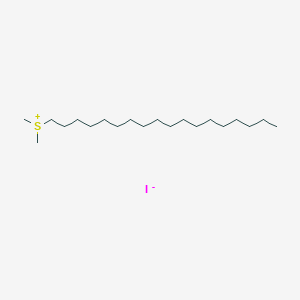![molecular formula C9H9ClN2O2 B1660890 Benzamide, 3-[(chloroacetyl)amino]- CAS No. 85126-66-5](/img/structure/B1660890.png)
Benzamide, 3-[(chloroacetyl)amino]-
Overview
Description
“Benzamide, 3-[(chloroacetyl)amino]-” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form and as colorless crystals in crystalline form .
Synthesis Analysis
Benzamide derivatives can be prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .Molecular Structure Analysis
The molecular formula of “Benzamide, 3-[(chloroacetyl)amino]-” is C9H9ClN2O2 . The molecular weight of “Benzamide, 3-amino-” is 136.1512 .Chemical Reactions Analysis
The synthesis of benzamide derivatives involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzamide, 3-[(chloroacetyl)amino]-” include a boiling point of 419.2±30.0 °C and a density of 1.356±0.06 g/cm3 .Scientific Research Applications
Synthesis of Benzamides
Benzamide derivatives are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .
Pharmaceutical Applications
Benzamides are used widely in the pharmaceutical industry. They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Benzamides are also used in various industries such as paper, plastic, and rubber .
Antioxidant Activity
Some benzamide compounds show effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria .
Antiplatelet Activity
Amide derivatives, including benzamides, show antiplatelet activity .
Mechanism of Action
Target of Action
Benzamide, 3-[(chloroacetyl)amino]-, is a derivative of benzamide . Benzamides are known to interact with several targets in the body. For instance, benzamidine, a related compound, has been found to interact with targets such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, and Casein kinase II subunit alpha . These targets play crucial roles in various biological processes, including inflammation and pain response .
Mode of Action
Benzamides typically work by interacting with their targets and causing changes in their function . For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Biochemical Pathways
For example, benzamidine has been found to interact with several targets that are involved in various biochemical pathways . The downstream effects of these interactions can lead to changes in biological processes such as inflammation and pain response .
Pharmacokinetics
For instance, benzamidine is known to be absorbed and distributed in the body, and it is metabolized and excreted . These properties can impact the bioavailability of the compound .
Result of Action
For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Action Environment
The action, efficacy, and stability of Benzamide, 3-[(chloroacetyl)amino]-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, factors such as temperature and the presence of other substances can also influence the action and efficacy of the compound .
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERGLWCKXHITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326621 | |
| Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3-[(chloroacetyl)amino]- | |
CAS RN |
85126-66-5 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85126-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,3,7,8-Tetramethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660826.png)

